![molecular formula C30H20N2O7S2 B2648828 Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate CAS No. 2361709-73-9](/img/structure/B2648828.png)

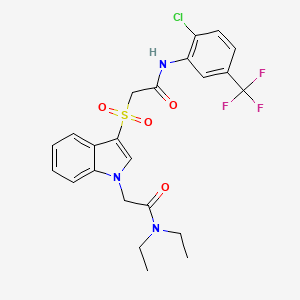

Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate, also known as QS-11, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a small molecule inhibitor of the ABC transporter, P-glycoprotein, which is involved in the efflux of various drugs and toxins from cells. QS-11 has been shown to enhance the effectiveness of chemotherapy drugs, and has potential applications in cancer research.

Applications De Recherche Scientifique

Blue Light Emissive and Potential Hole-Transport Materials

Quinolin-8-yloxy linked triphenylamine based polyimides have been synthesized and characterized. These newly prepared polyimides possess HOMO energy levels in the range of -4.74 to -4.78 eV and have medium optical band gaps. The photoluminescence spectral analysis revealed blue to violet emission with appreciable efficiency with lower onset oxidation potentials suitable for the facile hole injection materials .

Synthesis of Novel Polyimides

The compound has been used in the synthesis of novel polyimides. Commercially available four carboxylic dianhydrides including PMDA, BTDA, 6FDA, and ODPA were reacted with 4-quinoline-8-yloxy based diamine monomer and a series of novel polyimides was prepared .

Crystal Structure Analysis

The crystal structure of the compound has been studied. X-ray diffraction analyses show that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .

Computational Study

A computational study of the compound has been conducted. Quantum chemical descriptors and global reactivity descriptors were examined using the B3LYP method with the 6-31G (d,p) basis set implemented in CrystalExplorer .

Antitumor Properties

The compound exhibited low activity against HOP-92 and EKVX non-Small-cell lung and UO-31 Renal cancer cell lines, with a growth inhibition percentage (GI%) ranging from 6.2% to 18.1% .

Role in C–H Bond Activation Reaction System

Quinolines play an important role as nitrogen-containing heterocyclic compounds in natural products, pharmaceuticals, and pesticides. As a particular member of the quinoline compounds, N- (quinolin-8-yl)benzamide has an irreplaceable role in the C–H bond activation reaction system as a classical bidentate directing group or as a ligand auxiliary .

Propriétés

IUPAC Name |

quinolin-8-yl 4-(4-quinolin-8-yloxysulfonylphenoxy)benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2O7S2/c33-40(34,38-27-9-1-5-21-7-3-19-31-29(21)27)25-15-11-23(12-16-25)37-24-13-17-26(18-14-24)41(35,36)39-28-10-2-6-22-8-4-20-32-30(22)28/h1-20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOIVTMXSTZVQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)S(=O)(=O)OC5=CC=CC6=C5N=CC=C6)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-((2-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2648746.png)

![2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B2648747.png)

![(2E)-2-[[(4-methoxyphenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2648748.png)

![8-(2,4-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2648749.png)

![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2648750.png)

![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2648752.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-ethoxyphenyl)methyl]propanamide](/img/structure/B2648754.png)

![2,2,2-trifluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]acetamide](/img/structure/B2648755.png)

![(1R,2S,9S,10S,11R,14S,15S,18S,23R,24S)-10,17-Dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-one](/img/structure/B2648759.png)

![N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2648761.png)

![(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2648768.png)